![molecular formula C11H11BrN2O B2429492 3-Bromo-1-[(3-methoxyphenyl)methyl]-1H-pyrazole CAS No. 1878969-70-0](/img/structure/B2429492.png)
3-Bromo-1-[(3-methoxyphenyl)methyl]-1H-pyrazole
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Overview
Description
The compound “3-Bromo-1-[(3-methoxyphenyl)methyl]-1H-pyrazole” is likely to be an organic compound containing a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a methoxy group (OCH3) and a bromine atom attached to the pyrazole ring .
Molecular Structure Analysis
The molecular structure of “3-Bromo-1-[(3-methoxyphenyl)methyl]-1H-pyrazole” would consist of a pyrazole ring with a bromine atom and a methoxyphenylmethyl group attached to it. The exact structure would depend on the positions of these groups on the pyrazole ring .Chemical Reactions Analysis
Pyrazole compounds are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo substitutions, and participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-1-[(3-methoxyphenyl)methyl]-1H-pyrazole” would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .Scientific Research Applications
Pyrazoles and Medicinal Chemistry
Pyrazoles, including derivatives such as 3-Bromo-1-[(3-methoxyphenyl)methyl]-1H-pyrazole, are prominent in the azole family and exhibit a wide spectrum of biological activities. These compounds, especially methyl-substituted pyrazoles, are potent medicinal scaffolds recognized for their diverse applications in medicinal chemistry. Their significance in this field is underscored by their effectiveness and the reduced microbial resistance associated with their use. Methyl-linked pyrazoles are synthesized through various methods and their medicinal relevance is profound, covering a broad range of therapeutic areas (Sharma et al., 2021).
Synthesis of Pyrazole Heterocycles
The pyrazole moiety, integral to compounds like 3-Bromo-1-[(3-methoxyphenyl)methyl]-1H-pyrazole, is pivotal in combinatorial and medicinal chemistry. Pyrazoles are utilized as synthons in organic synthesis and are foundational in creating biologically active compounds with varied therapeutic properties, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects. The synthesis of these compounds involves steps like condensation and cyclization, employing reagents such as phosphorus oxychloride and hydrazine. The success of pyrazole COX-2 inhibitors has further accentuated the importance of pyrazole heterocycles in the field of medicinal chemistry (Dar & Shamsuzzaman, 2015).
Synthesis and Bioevaluation of Pyrazole Derivatives
Pyrazole derivatives are synthesized under various conditions and exhibit significant physical and chemical properties. These compounds hold potential in agrochemical and pharmaceutical applications due to their herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties. Such derivatives are synthesized by reacting hydrazines with chalcone derivatives, emphasizing the versatile nature of pyrazoles in the development of bioactive compounds (Sheetal et al., 2018).
Pharmacological Properties of Pyrazole Analogs
Pyrazole analogs demonstrate diverse pharmacological activities, with their effectiveness spanning across various therapeutic categories. The incorporation of pyrazole moieties into drug molecules has led to the development of compounds with anti-inflammatory, analgesic, antipyretic, antiviral, antibacterial, anticancer, anticonvulsant, and hypoglycemic properties, among others. The modification and development of pyrazole-based compounds continue to be a significant area of research, aiming to enhance efficacy while minimizing side effects (Ganguly & Jacob, 2017).
Multicomponent Synthesis for Bioactive Pyrazole Derivatives
The synthesis of bioactive pyrazole derivatives through multicomponent reactions (MCRs) aligns with the principles of pot, atom, and step economy (PASE). This approach has been increasingly popular for developing pharmaceutical and medicinal compounds. The review by Becerra et al. (2022) encapsulates the advancements in MCRs for pyrazole synthesis, particularly highlighting the antibacterial, anticancer, antifungal, and antioxidant properties of these derivatives, among other activities (Becerra, Abonía, & Castillo, 2022).
Mechanism of Action
Target of Action
Compounds with a pyrazole core are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
These interactions can lead to changes in the activity of the target, which can have downstream effects .
Biochemical Pathways
Without specific information on the target and mode of action of “3-Bromo-1-[(3-methoxyphenyl)methyl]-1H-pyrazole”, it’s difficult to determine the exact biochemical pathways it affects. Pyrazole derivatives are known to be involved in a variety of biochemical pathways due to their diverse biological activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-bromo-1-[(3-methoxyphenyl)methyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-15-10-4-2-3-9(7-10)8-14-6-5-11(12)13-14/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOZWFFGJFODSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=CC(=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-[(3-methoxyphenyl)methyl]-1H-pyrazole |
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